1,9-Decadiene

Catalog No.
S586952
CAS No.
1647-16-1
M.F
C10H18
M. Wt
138.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,9-Decadiene

CAS Number

1647-16-1

Product Name

1,9-Decadiene

IUPAC Name

deca-1,9-diene

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-10H2

InChI Key

NLDGJRWPPOSWLC-UHFFFAOYSA-N

SMILES

C=CCCCCCCC=C

Synonyms

1,9-decadiene

Canonical SMILES

C=CCCCCCCC=C

The exact mass of the compound 1,9-Decadiene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102789. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,9-Decadiene is a linear, non-conjugated α,ω-diene primarily utilized as a monomer and comonomer in polymer synthesis. Its terminal double bonds make it a versatile precursor for producing specialty polyolefins, elastomers, and crosslinked networks through mechanisms like acyclic diene metathesis (ADMET) polymerization and Ziegler-Natta catalysis. In these processes, the C10 backbone of 1,9-decadiene provides a specific spacer length between reactive sites, which is a critical determinant of the final polymer's thermal and mechanical properties. This compound is frequently selected for applications where controlled polymer architecture, such as the introduction of long-chain branches or specific crosslink densities, is required.

Substituting 1,9-decadiene with other α,ω-dienes, such as 1,5-hexadiene or 1,7-octadiene, is often not viable due to the direct impact of chain length on polymerization kinetics and final material properties. The eight-methylene spacer in 1,9-decadiene is long enough to minimize the propensity for intramolecular cyclization, a significant side reaction with shorter dienes like 1,5-hexadiene that reduces polymerization efficiency. This makes 1,9-decadiene a more reliable precursor for forming linear polymers and long-chain branches rather than cyclic defects. In copolymerizations, altering the diene changes the spacing of incorporated vinyl groups, which directly affects crosslinking efficiency and the resulting polymer's crystallinity, melting temperature, and elasticity. Therefore, selecting a different diene requires re-optimization of the entire process and will lead to a material with a different performance profile.

Superior Molecular Weight in ADMET Polymerization vs. Shorter-Chain Dienes

In the foundational studies of Acyclic Diene Metathesis (ADMET) polymerization, 1,9-decadiene demonstrated a significantly greater capacity for achieving high molecular weight polymers compared to the shorter 1,5-hexadiene. Polymerization of 1,9-decadiene yielded poly(octenylene) with a weight-average molar mass (Mw) of 108,000 g/mol, whereas 1,5-hexadiene produced 1,4-polybutadiene with a Mw of only 28,000 g/mol under similar conditions.

Evidence DimensionWeight-Average Molar Mass (Mw) in ADMET Polymerization
Target Compound Data108,000 g/mol
Comparator Or Baseline1,5-Hexadiene: 28,000 g/mol
Quantified Difference3.85x higher molecular weight
ConditionsAcyclic Diene Metathesis (ADMET) polymerization using a tungsten carbene catalyst.

For applications requiring high-performance polymers, achieving a higher molecular weight is critical for enhancing mechanical strength, toughness, and thermal stability.

Enabling Higher Melting Points in Bio-Based Copolyesters

In the synthesis of semicrystalline polyesters, the molar ratio of 1,9-decadiene (DCD) when copolymerized with a bio-derived monomer (dianhydro-D-glucityl bis(undec-10-enoate), M1) systematically controls the thermal properties of the final hydrogenated polymer. Increasing the feed ratio of DCD relative to M1 leads to a higher melting temperature (Tm). A copolymer with a 1:1 molar ratio of M1:DCD exhibited a Tm of 71.7 °C, while increasing the ratio to 1:4 resulted in a significantly higher Tm of 107.6 °C.

Evidence DimensionMelting Temperature (Tm) of Saturated Copolyester
Target Compound Data107.6 °C (at 1:4 molar ratio with M1)
Comparator Or Baseline71.7 °C (at 1:1 molar ratio with M1)
Quantified Difference35.9 °C increase in melting point
ConditionsADMET copolymerization of M1 and DCD followed by tandem hydrogenation.

This tunability is crucial for procurement in applications requiring specific thermal performance, allowing for the precise design of materials ranging from flexible films to more rigid plastics.

Reduced Cyclization Tendency Compared to Shorter Dienes in Polymerization

1,9-Decadiene is widely utilized in ethylene and propylene copolymerizations specifically because its longer chain length effectively eliminates the tendency for intramolecular cyclization. This side reaction is a major issue with shorter α,ω-dienes and reduces the efficiency of incorporating the diene as a pendant vinyl group for long-chain branching. The use of 1,9-decadiene ensures that the second double bond remains available for subsequent polymerization steps, leading to the desired branched or crosslinked structures rather than inefficient cyclic defects in the polymer backbone.

Evidence DimensionPropensity for Intramolecular Cyclization
Target Compound DataMinimal; favors incorporation as pendant vinyl groups
Comparator Or BaselineShorter α,ω-dienes (e.g., 1,5-hexadiene, 1,7-octadiene): Higher tendency to form cyclic structures
Quantified DifferenceQualitatively lower cyclization, leading to higher efficiency in long-chain branch formation
ConditionsCopolymerization with ethylene or propylene using metallocene or Ziegler-Natta catalysts.

For producers of high-performance polyolefins, minimizing cyclization is a critical process parameter that increases yield and ensures the targeted polymer architecture and properties are achieved.

Precursor for High-Performance Elastomers and Polyolefins via ADMET

Based on its ability to form high molecular weight polymers, 1,9-decadiene is the preferred choice for synthesizing poly(octenylene) and other specialty unsaturated polymers via ADMET. Subsequent hydrogenation of these polymers yields model linear polyethylenes or precisely structured polyolefins that are difficult to produce by other means, making it essential for R&D in materials science and catalyst development.

Synthesis of Tunable, Bio-Based Copolyesters for Specialty Plastics

The direct relationship between the feed ratio of 1,9-decadiene and the melting point of resulting copolyesters makes it a critical component for creating custom thermal profiles in bio-based plastics. This allows for the production of materials with tailored rigidity and heat resistance, suitable for applications from advanced packaging to durable consumer goods.

Formation of Long-Chain-Branched Polyolefins with Improved Processability

Due to its low tendency for cyclization, 1,9-decadiene is an effective comonomer for introducing pendant vinyl groups into polyethylene and polypropylene backbones. These vinyl groups act as sites for creating long-chain branches, which enhance melt strength and shear-thinning behavior, improving processability in applications like film blowing and thermoforming.

Crosslinking Agent for Specialty Rubbers and Polyolefins

1,9-Decadiene serves as an effective crosslinker for a wide range of polymers, including polyolefins (PE, PP), EPDM, and polysiloxanes. Its specific chain length provides a flexible crosslink, which can improve the elastomeric properties and durability of the final material, making it suitable for use in specialty adhesives, sealants, and impact modifiers.

XLogP3

5.1

Boiling Point

167.0 °C

UNII

2KWZ01G244

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 59 of 60 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (84.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (91.53%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (15.25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

1647-16-1

Wikipedia

1,9-decadiene

General Manufacturing Information

1,9-Decadiene: ACTIVE

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